(2-Bromo-5-fluoropyridin-4-yl)methanamine

Medicinal Chemistry Lipophilicity Drug Design

Researchers developing kinase inhibitors require building blocks with orthogonal reactivity for efficient SAR exploration. This compound provides three distinct reactive handles: C2-Br for Suzuki coupling, C5-F for electronic modulation, and C4-CH₂NH₂ for amide/urea formation. • Orthogonal reactivity enables divergent library synthesis from a single core • Patent-validated precursor to HPK1 (immuno-oncology) and SARM1 (neurology) inhibitor chemotypes • 98% purity; ambient storage and shipping; multiple pack sizes available

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
CAS No. 1416714-39-0
Cat. No. B1378347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-fluoropyridin-4-yl)methanamine
CAS1416714-39-0
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)F)CN
InChIInChI=1S/C6H6BrFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H,2,9H2
InChIKeyJRTJYHCCHNIESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-5-fluoropyridin-4-yl)methanamine: High-Purity Building Block for Cross-Coupling and Pharmaceutical Synthesis


(2-Bromo-5-fluoropyridin-4-yl)methanamine (CAS 1416714-39-0) is a dihalogenated pyridine derivative with the molecular formula C6H6BrFN2 and a molecular weight of 205.03 g/mol, featuring bromine at the 2-position, fluorine at the 5-position, and a methanamine (-CH2NH2) group at the 4-position of the pyridine ring . This compound serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical R&D, with commercial availability at 97-98% purity from multiple reputable suppliers . The orthogonal reactivity profile conferred by the distinct electronic and steric properties of bromine and fluorine substituents enables sequential functionalization strategies in complex molecule synthesis .

Orthogonal handles for sequential diversification: C2-Br, C5-F, C4-CH₂NH₂
Patent-validated scaffold for kinase (HPK1) and SARM1 inhibitor synthesis
Compatible with Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling workflows

Why (2-Bromo-5-fluoropyridin-4-yl)methanamine Cannot Be Simply Replaced


Within the class of halogenated pyridine methanamines, substitution at the 2- and 5-positions with bromine and fluorine respectively creates a unique electronic environment and orthogonal reactivity profile that cannot be replicated by alternative halogen combinations. Chlorine analogs (e.g., (2-chloro-5-fluoropyridin-4-yl)methanamine, CAS 924706-97-8) exhibit reduced reactivity in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond relative to C-Br, while mono-halogenated variants (e.g., (5-fluoropyridin-4-yl)methanamine) lack a second handle for sequential diversification . The 2-bromo-5-fluoro substitution pattern establishes a defined reactivity hierarchy—bromine as the preferred site for Suzuki-Miyaura and Buchwald-Hartwig couplings, fluorine as an electron-withdrawing modulator of ring electronics and metabolic stability—that is absent in regioisomeric or alternative halogen configurations [1].

Chlorine analog exhibits reduced cross-coupling reactivity due to stronger C–Cl bond; oxidative addition may be slower.
Mono-halogenated variants lack a second handle for sequential diversification, limiting SAR exploration.
Regioisomeric substitution patterns (3-bromo-5-fluoro, etc.) alter electronic environment and reactivity hierarchy; may not transfer directly.

Quantitative Differentiation Evidence Versus Close Analogs


Lipophilicity (LogP) Comparison with Chlorine Analog

The bromine substituent at the 2-position of (2-bromo-5-fluoropyridin-4-yl)methanamine confers higher lipophilicity compared to the chlorine analog, a critical parameter influencing membrane permeability, metabolic stability, and protein binding in drug discovery contexts. The measured LogP of the target compound (0.998) versus the chlorine analog (1.333) reflects the greater polar surface area contribution of bromine relative to chlorine in this specific substitution environment, despite bromine's larger atomic radius. This moderate lipophilicity positions the compound favorably for CNS drug candidate synthesis where LogP values between 1-3 are often targeted for optimal blood-brain barrier penetration.

Lipophilicity vs. chlorine analog
Cross-study comparable
Target LogP 0.998
Chlorine analog LogP 1.333
ΔLogP = −0.335
Lower lipophilicity despite larger halogen; supports CNS candidate selection based on polar surface area effects.
Predicted LogP values from vendor datasheets; experimental verification recommended.
Medicinal Chemistry Lipophilicity Drug Design

Predicted pKa and Basicity Modulation

The presence of two electron-withdrawing halogen substituents (bromine and fluorine) on the pyridine ring significantly modulates the basicity of the methanamine group. (2-Bromo-5-fluoropyridin-4-yl)methanamine exhibits a predicted pKa of 6.08 ± 0.29 , indicating that the amine exists partially protonated under physiological pH conditions. This pKa value represents a substantial shift from unsubstituted pyridine methanamines and from mono-fluorinated analogs, which typically exhibit higher pKa values due to reduced electron-withdrawing effects. The predicted pKa influences salt formation potential, aqueous solubility, and membrane permeability in biological systems.

Basicity modulation
Class-level inference
pKa 6.08 ± 0.29 (predicted)
Partially protonated at physiological pH; affects ionization state for biological assays and formulation strategy.
Predicted from ChemicalBook; class-level trend from halogenated pyridine amines.
Physicochemical Properties Formulation Salt Selection

Orthogonal Reactivity for Sequential Functionalization

The 2-bromo-5-fluoro substitution pattern in (2-bromo-5-fluoropyridin-4-yl)methanamine establishes a predictable reactivity hierarchy: the bromine atom at the 2-position serves as the primary site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the fluorine at the 5-position modulates electronic properties and can undergo nucleophilic aromatic substitution under more forcing conditions. This orthogonal reactivity—where bromine reacts preferentially under mild palladium catalysis while fluorine remains intact—enables sequential, site-selective functionalization that is not achievable with symmetrical dihalides (e.g., 2,5-dibromo or 2,5-dichloro analogs) or mono-halogenated compounds lacking a second diversification handle . The methanamine group at the 4-position provides an additional orthogonal handle for amide bond formation, reductive amination, or urea synthesis, creating three chemically distinct vectors for molecular elaboration.

Orthogonal handles
Class-level inference
3 handles: C2-Br (cross-coupling), C5-F (inert/SNAr), C4-CH₂NH₂ (amine chemistry)
Enables sequential, site-selective diversification not possible with mono-halogenated or symmetric dihalide analogs.
Reactivity hierarchy based on known oxidative addition rates (C–Br ≫ C–Cl > C–F).
Cross-Coupling C-H Functionalization Medicinal Chemistry

Patent-Validated Utility in Kinase and SARM1 Inhibitor Programs

The 2-bromo-5-fluoropyridin-4-yl scaffold, including closely related analogs and derivatives, appears in pharmaceutical patent literature for the synthesis of kinase inhibitors (HPK1, JNK3) and SARM1 inhibitors targeting neurodegenerative diseases [1][2][3]. Specifically, halo-substituted aminopyridine compounds incorporating the 2-bromo-5-fluoropyridine motif are claimed as HPK1 inhibitors with potential anti-tumor immunotherapy applications [2]. Additionally, substituted pyridine derivatives bearing bromo and fluoro substitution patterns are disclosed as SARM1 inhibitors for treating neurological disorders including peripheral neuropathy, traumatic brain injury, Alzheimer's disease, and Parkinson's disease [1]. The methanamine analog (2-bromo-5-fluoropyridin-4-yl)methanamine serves as the key amine-containing precursor for constructing these pharmacologically active chemotypes, whereas regioisomeric or alternative halogen variants are not equivalently represented in these patent exemplifications.

Patent-validated scaffold
Supporting evidence
Core structure in HPK1 and SARM1 inhibitor patents
Reduces development risk for hit-to-lead programs; aligns with disclosed synthetic routes.
Patent exemplification does not guarantee pharmacological activity; route validation still required.
Pharmaceutical Patents Kinase Inhibitors Neurodegeneration

Optimal Research and Industrial Application Scenarios


CNS-Penetrant Kinase Inhibitor Synthesis

The LogP value of 0.998 positions (2-bromo-5-fluoropyridin-4-yl)methanamine as an ideal building block for synthesizing kinase inhibitor candidates requiring balanced blood-brain barrier penetration . The pKa of 6.08 ensures the amine exists partially uncharged at physiological pH, facilitating passive diffusion while maintaining solubility . The bromine handle at C2 enables Suzuki-Miyaura coupling to introduce aromatic diversity, while the methanamine at C4 allows amide coupling to kinase hinge-binding motifs. This application is supported by the documented use of 2-bromo-5-fluoropyridine scaffolds in HPK1 and SARM1 inhibitor patents [1][2].

Focused Library Generation via Orthogonal Handles

The compound's three orthogonal reactive handles—C2-bromine for cross-coupling, C5-fluorine for electronic modulation or SNAr, and C4-methanamine for amide/urea formation—enable divergent library synthesis from a single core . Sequential functionalization allows: (1) Suzuki coupling at C2 to introduce aryl/heteroaryl diversity, (2) amide bond formation at C4-methanamine to append targeting moieties, and (3) retention or optional displacement of C5-fluorine. This orthogonal reactivity reduces the number of distinct building blocks required for SAR exploration compared to mono-halogenated or symmetrical dihalide alternatives.

Validated Intermediate for SARM1 and HPK1 Development

For pharmaceutical development programs targeting SARM1 inhibition (neurological disorders) or HPK1 inhibition (immuno-oncology), procuring this specific 2-bromo-5-fluoro substitution pattern aligns with patent-validated synthetic routes [1][2]. Use of alternative regioisomers or halogen combinations would require de novo route validation and potential re-optimization of downstream chemistry. The compound serves as the direct precursor to pharmacologically active chemotypes exemplified in patent literature, providing a derisked entry point for hit-to-lead programs.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis targeting CNS penetration
Moderate lipophilicity and partial ionization at physiological pH
Blood-brain barrier permeability assay
Divergent library synthesis from single core
Three orthogonal reactive handles for sequential functionalization
Sequential coupling selectivity and sequence optimization
Hit-to-lead programs targeting SARM1 or HPK1
Patent-validated synthetic intermediacy
Route alignment with disclosed patent syntheses; downstream chemistry reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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